N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
Chemical Identity and Structural Characterization of N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Systematic Nomenclature and IUPAC Conventions
The compound This compound follows IUPAC nomenclature rules for heterocyclic systems. The parent structure is the 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Substituents are numbered based on their positions relative to the heteroatoms:
- Position 5 of the oxadiazole ring is substituted with a thiophen-3-yl group (a sulfur-containing aromatic ring).
- Position 2 is functionalized with an isoxazole-5-carboxamide moiety, where the amide group bridges the oxadiazole and isoxazole rings.
The systematic name reflects the connectivity: N- denotes the amide linkage, while numerical indices specify substituent positions.
Molecular Architecture: Isoxazole-Oxadiazole-Thiophene Hybrid System
The compound’s structure integrates three distinct heterocycles:
- 1,3,4-Oxadiazole : A planar five-membered ring with two nitrogen atoms at positions 1 and 3 and an oxygen atom at position 4.
- Isoxazole : A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.
- Thiophene : A sulfur-containing aromatic ring.
The hybrid system exhibits conjugation across the oxadiazole-isoxazole-thiophene framework, enhancing electronic delocalization. Key structural features include:
- Bond lengths : The C–N bonds in the oxadiazole ring (1.32–1.38 Å) and C–O bonds in the isoxazole ring (1.36 Å) reflect partial double-bond character due to resonance.
- Dihedral angles : The thiophene and oxadiazole rings are nearly coplanar (dihedral angle <10°), maximizing π-orbital overlap.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| Oxadiazole C–N | 1.35 | Resonance stabilization |
| Isoxazole C–O | 1.36 | Conjugation with adjacent N atom |
| Thiophene C–S | 1.71 | Aromatic sulfur contribution |
| Dihedral (Oxadiazole-Thiophene) | 8.5° | Planarity for conjugation |
Crystallographic Analysis and Conformational Studies
While no single-crystal X-ray data directly for this compound is available in the provided sources, analogous oxadiazole-isoxazole hybrids (e.g., CAS 1226437-98-4) exhibit monoclinic crystal systems with P2₁/c space groups. Predicted lattice parameters include:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Properties
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3S/c15-8(7-1-3-11-17-7)12-10-14-13-9(16-10)6-2-4-18-5-6/h1-5H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYJNCZSWDLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. One common synthetic route includes the following steps:
Formation of the Thiophene Intermediate: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of Intermediates: The thiophene and oxadiazole intermediates are then coupled under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic aromatic substitution reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives, including N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, as anticancer agents . Compounds with similar structures have shown significant activity against various cancer cell lines. For instance, derivatives containing the oxadiazole ring have been reported to selectively inhibit certain carbonic anhydrases involved in tumor growth .
In vitro evaluations have demonstrated that these compounds can exhibit cytotoxicity against cancerous cells while maintaining lower toxicity towards normal cells. For example, one study reported IC₅₀ values in the micromolar range against several cancer cell lines, indicating promising anticancer properties .
Antifungal Activity
Another area of application is antifungal activity. Compounds similar to this compound have been synthesized and tested for their efficacy against fungal pathogens. Some derivatives demonstrated higher antifungal activity compared to established treatments, suggesting that this class of compounds could serve as effective antifungal agents .
Study on Anticancer Activity
A notable study evaluated a series of oxadiazole derivatives for their anticancer activity against the National Cancer Institute's 60 human cancer cell lines panel. Among these compounds, one derivative showed an IC₅₀ value as low as 25 nM against gastric cancer cells, indicating significant potency .
Evaluation of Antifungal Properties
In another research effort focused on antifungal properties, several synthesized compounds were tested against common fungal strains. Results indicated that certain derivatives exhibited superior activity compared to traditional antifungal agents like pimprinine .
Mechanism of Action
The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound combines 1,3,4-oxadiazole and isoxazole rings, distinguishing it from analogs with alternative heterocycles. For example:
- Compound 6a (): Features a 4-amino-1,2,4-triazole-thioester core instead of oxadiazole-isoxazole. Triazoles are known for metabolic stability but may exhibit distinct hydrogen-bonding interactions compared to oxadiazoles .
- Thiazole Derivatives (): Thiazole-based structures differ in aromaticity and electronic properties, often influencing target selectivity in drug design .
Thiophene Substitution Patterns
The 3-thienyl substituent in the target compound contrasts with other thiophene derivatives:
- Compound 41p (): Contains a 5-methylthiophen-2-yl group.
Physicochemical and Spectral Properties
- NMR Characterization : The target compound’s ¹H-NMR would show distinct thiophene proton signals (δ 6.8–7.5 ppm) and isoxazole/oxadiazole carbons (δ 150–160 ppm in ¹³C-NMR), comparable to analogs in and .
- Solubility : The carboxamide group may improve aqueous solubility relative to ester or thioester derivatives (e.g., Compound 6a).
Biological Activity
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, an oxadiazole moiety, and an isoxazole ring. This unique combination enhances its chemical reactivity and biological interactions. The molecular formula for this compound is , with a molecular weight of 288.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition:
The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation. It may modulate the activity of cyclooxygenases (COX) and other related enzymes.
2. Apoptosis Induction:
Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as p53 .
3. Antimicrobial Activity:
Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antibacterial agent .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induces apoptosis via caspases |
| HeLa (Cervical) | 0.73 | Cell cycle arrest at sub-G1 phase |
| A549 (Lung) | 2.41 | Inhibits proliferation |
These results indicate that the compound is significantly more potent than some standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated effective inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of derivatives based on the oxadiazole structure. For instance:
-
Study on Apoptosis Induction:
A study involving MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-3 and p53 expression, indicating a clear apoptotic pathway activation . -
In Vivo Studies:
Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting its efficacy in vivo as well as in vitro.
Q & A
Q. What are the standard synthetic routes for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cycloaddition between a thiophene-containing nitrile oxide and a dipolarophile (e.g., substituted isoxazole precursors) .
- Step 2 : Coupling the oxadiazole intermediate with isoxazole-5-carboxamide using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF) .
- Optimization : Ultrasound-assisted synthesis can enhance reaction rates and yields (e.g., 20–30% improvement in cycloaddition steps) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the final product .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm) .
- HPLC : Monitors purity (>95% purity threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 345.2) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm for the carboxamide) .
Q. What initial biological assays are recommended for evaluating its activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., GSK-3β) or hydrolases (e.g., α-glucosidase) using fluorometric or colorimetric assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs .
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions; reflux conditions improve cyclization efficiency .
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate oxadiazole ring formation .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Structural Variants : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) to isolate pharmacophoric groups .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets from similar compounds (e.g., oxadiazole-thiophene hybrids) to identify trends in IC values .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GSK-3β or COX-2, guided by crystallographic data from PDB entries (e.g., 1I09 for GSK-3β) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions (e.g., Lys85 in kinase targets) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modifications : Synthesize derivatives with:
- Varied heterocycles (e.g., replacing oxadiazole with thiadiazole) .
- Substituent changes (e.g., electron-withdrawing groups on thiophene) .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, proteases) to map selectivity .
- Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify key structural determinants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
